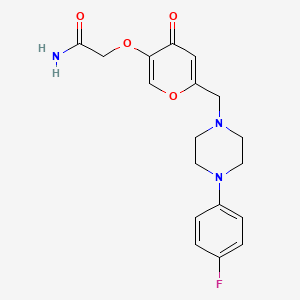

2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide

Description

Its core consists of a 4-oxo-4H-pyran ring linked to an acetamide group via an ether bond. A critical substituent is the 4-(4-fluorophenyl)piperazine moiety, which is methylated and attached to the pyran ring. This combination of functional groups suggests interactions with biological targets such as neurotransmitter receptors (e.g., serotonin or dopamine receptors) or enzymes like kinases, owing to the piperazine’s role in receptor binding and the acetamide’s hydrogen-bonding capacity .

Properties

IUPAC Name |

2-[6-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-4-oxopyran-3-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN3O4/c19-13-1-3-14(4-2-13)22-7-5-21(6-8-22)10-15-9-16(23)17(11-25-15)26-12-18(20)24/h1-4,9,11H,5-8,10,12H2,(H2,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRKMFIVCDPVSQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)C(=CO2)OCC(=O)N)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide, a compound with the molecular formula C23H24FN3O5, has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and pharmacological properties, supported by data from various studies.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a piperazine moiety and a pyran ring. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Pyran Ring : Cyclization reactions using suitable precursors.

- Introduction of the Piperazine Group : Achieved via nucleophilic substitution.

- Attachment of the Fluorophenyl Group : Conducted through electrophilic aromatic substitution.

- Final Coupling : Combining intermediate compounds to yield the target molecule.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of oncology and infectious diseases.

Anticancer Properties

Several studies have evaluated the anticancer potential of this compound:

- Mechanism of Action : The compound may act as an enzyme inhibitor or receptor modulator, affecting pathways involved in cancer cell proliferation and survival.

| Study | Cell Line | IC50 Value (µM) | Effect |

|---|---|---|---|

| HCT 116 | 4.363 | High anticancer activity compared to doxorubicin | |

| A549 | 5.2 | Induced apoptosis in lung cancer cells |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

- Inhibition of Pathogens : Studies suggest it may inhibit certain bacterial strains effectively.

| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

The proposed mechanisms through which this compound exerts its effects include:

- Enzyme Inhibition : Binding to specific enzymes involved in disease pathways.

- Receptor Modulation : Interacting with cellular receptors to influence signaling cascades associated with cell growth and survival.

Case Studies

-

Case Study on Anticancer Activity :

- A study conducted on human colon cancer (HCT116) cells demonstrated that the compound significantly reduced cell viability at concentrations as low as 5 µM, indicating its potential as a chemotherapeutic agent.

-

Case Study on Antimicrobial Efficacy :

- In vitro tests against multidrug-resistant strains of bacteria showed promising results, suggesting the compound could serve as a lead for developing new antibiotics.

Comparison with Similar Compounds

2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone

- Molecular Formula : C₁₈H₁₇FN₆O

- Key Features: Replaces the pyran-acetamide core with a benzotriazole-ethanone system. Retains the 4-fluorophenylpiperazine group.

- Activity: Benzotriazole derivatives are associated with antimicrobial and antipsychotic properties.

2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(4-methoxybenzyl)acetamide

- Molecular Formula : C₁₈H₁₇N₃O₄

- Key Features: Pyridazinone core substituted with a furan and methoxybenzyl-acetamide. Lacks the piperazine moiety.

- Activity: Pyridazinones are explored for anti-inflammatory and analgesic effects. The methoxybenzyl group enhances lipophilicity, which may improve blood-brain barrier penetration compared to the target compound’s hydrophilic pyran-oxy-acetamide .

3,6-Diphenylpiperazine-2,5-dione

- Molecular Formula : C₁₆H₁₂N₂O₂

- Key Features: Piperazine-dione core with phenyl substituents. No pyran or acetamide groups.

- Activity : Piperazine-diones serve as peptide mimetics or intermediates in drug synthesis. The absence of fluorophenyl or acetamide groups limits receptor-targeting versatility compared to the target compound .

Physicochemical and Pharmacokinetic Comparison

| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Potential Targets |

|---|---|---|---|---|---|

| Target Compound | 4-Oxo-pyran | 4-Fluorophenylpiperazine, acetamide | ~394.4 | ~2.1 | CNS receptors, kinases |

| 2-{2-[4-(4-FP)piperazinyl]-benzotriazol} | Benzotriazole | 4-Fluorophenylpiperazine, ethanone | ~344.3 | ~3.0 | 5-HT receptors, antimicrobials |

| 2-(Furan-pyridazinone)-acetamide | Pyridazinone | Furan, methoxybenzyl | 339.3 | ~1.8 | COX-2, PDE inhibitors |

| 3,6-Diphenylpiperazine-2,5-dione | Piperazine-dione | Phenyl groups | 264.3 | ~1.5 | Peptide mimetics, intermediates |

Notes:

- LogP : The target compound’s acetamide and ether bonds likely reduce lipophilicity (LogP ~2.1) compared to the benzotriazole analogue (LogP ~3.0), favoring aqueous solubility .

- Target Specificity: The 4-fluorophenylpiperazine group in the target compound and benzotriazole analogue enhances selectivity for serotonin (5-HT₁A) and dopamine (D₂) receptors, whereas the pyridazinone derivative’s furan may target cyclooxygenase (COX) enzymes .

Research Findings and Mechanistic Insights

Role of Fluorophenylpiperazine: Fluorination at the para position of the phenyl ring increases electron-withdrawing effects, enhancing receptor-binding affinity and metabolic stability compared to non-fluorinated analogues .

Benzotriazole derivatives show higher thermal stability but reduced solubility, limiting in vivo applicability .

Lumping Strategy Relevance : Compounds with shared substituents (e.g., piperazine) but divergent cores may be grouped for high-throughput screening, as their physicochemical behaviors correlate despite structural differences .

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing this compound with high purity?

Methodological Answer: The synthesis involves multi-step organic reactions, typically starting with the functionalization of the pyran-4-one core followed by piperazine coupling and acetylation. Key steps include:

- Coupling of the piperazine moiety : Use of polar aprotic solvents (e.g., DMF) and catalysts like triethylamine to facilitate nucleophilic substitution .

- Acetylation : Reaction with acetic anhydride in tetrahydrofuran (THF) at room temperature to introduce the acetamide group .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Solvent | Temperature | Yield Optimization Tips |

|---|---|---|---|---|

| Piperazine coupling | 4-(4-Fluorophenyl)piperazine, K₂CO₃ | DMF | 80–100°C | Use anhydrous conditions |

| Acetylation | Acetic anhydride, Et₃N | THF | RT | Monitor pH to avoid hydrolysis |

Q. Which analytical techniques are most effective for characterizing structural integrity and purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the pyran-4-one and piperazine groups .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95% required for pharmacological studies) .

- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for exact mass determination) .

Q. Table 2: Analytical Workflow

| Technique | Purpose | Critical Parameters |

|---|---|---|

| ¹H NMR | Confirm substitution pattern | Deuterated DMSO for solubility |

| HPLC | Assess purity pre-/post-crystallization | C18 column, acetonitrile/water gradient |

Q. How should initial biological activity screens be designed to identify therapeutic targets?

Methodological Answer:

- In vitro assays : Test against kinase targets (e.g., PI3K/AKT/mTOR) due to structural similarity to kinase inhibitors .

- Molecular docking : Use AutoDock Vina to predict binding affinity to serotonin/dopamine receptors (piperazine moiety relevance) .

Advanced Research Questions

Q. What strategies are recommended for SAR studies to optimize pharmacological profiles?

Methodological Answer:

Q. Table 3: SAR Design Framework

Q. How can computational modeling predict reactivity and interaction mechanisms?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model nucleophilic attack during piperazine coupling .

- Molecular Dynamics (MD) : Simulate ligand-receptor binding using GROMACS to assess stability in aqueous environments .

Q. How to resolve contradictions between in vitro and in vivo efficacy data?

Methodological Answer:

- Pharmacokinetic profiling : Measure plasma protein binding (equilibrium dialysis) to identify bioavailability issues .

- Metabolite identification : Use LC-MS/MS to detect inactive metabolites that reduce in vivo activity .

Q. What crystallographic techniques determine 3D structure and intermolecular interactions?

Methodological Answer:

Q. How to design pharmacokinetic studies for absorption and metabolism analysis?

Methodological Answer:

- In vitro models : Caco-2 cell monolayers to predict intestinal permeability .

- Microsomal stability assays : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation .

Q. Table 4: Pharmacokinetic Study Parameters

| Parameter | Method | Key Metrics |

|---|---|---|

| Plasma half-life (t₁/₂) | LC-MS/MS quantification | Target: >4 hours for oral dosing |

| Metabolic stability | Microsomal incubation (NADPH) | % parent compound remaining at 1h |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.